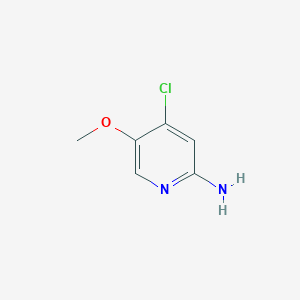

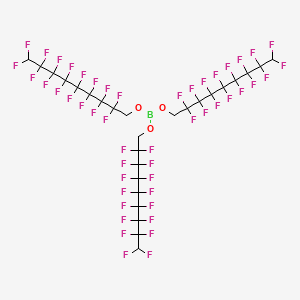

![molecular formula C14H17BCl2O2 B2563330 2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1355090-12-8](/img/structure/B2563330.png)

2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DCEB, is a boron-containing compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research.

Applications De Recherche Scientifique

Polysiloxane-Supported Zirconocene Catalysts for Ethene Polymerization

Research on polysiloxane-supported zirconocene catalysts reveals the application of similar organometallic complexes in the polymerization of ethene. These catalysts demonstrate significant polymerization activity and the ability to produce linear polyethene with high molecular weights, indicating a potential application of the queried compound in catalysis and polymer science (Arai, Uozumi, & Soga, 1997).

Synthesis of Oligo-Silacyclohepta-dienes

The synthesis of oligo-silacyclohepta-dienes through reactions involving similar organosilicon compounds highlights innovative approaches to generating complex silicon-containing structures. These methodologies could be relevant to developing new materials with unique electronic or optical properties (WooHee-Gweon, KimBo-Hye, & SohnHonglae, 2000).

Laser-induced Decomposition for Polycarbosilane Production

The use of laser-induced decomposition of organosilicon compounds for the gas-phase deposition of reactive solid polycarbosilane offers insights into materials science applications. This process could be pertinent to the development of precursors for advanced ceramics and composite materials (Jakoubková, Fajgar, Tla´skal, & Pola, 1994).

Antimony(V) Chloride Catalyzed Synthesis of Dioxans

The catalytic synthesis of dioxans from diarylethylenes, including structures similar to the queried compound, in the presence of antimony(V) chloride, showcases applications in synthesizing oxygen-containing heterocycles. These compounds have potential uses in organic synthesis and the development of pharmaceuticals (Haynes, Probert, & Wilmot, 1978).

Palladium-catalyzed Silaboration of Allenes

Research on the palladium-catalyzed silaboration of allenes, using organoboron and organosilicon reagents, indicates the potential of the compound for cross-coupling reactions. These reactions are fundamental in organic synthesis, providing pathways to construct complex molecular architectures (Chang, Rayabarapu, Yang, & Cheng, 2005).

Propriétés

IUPAC Name |

2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BCl2O2/c1-13(2)14(3,4)19-15(18-13)9-8-10-11(16)6-5-7-12(10)17/h5-9H,1-4H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZKJTFUZJESEQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2563250.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2563251.png)

![2-[(4-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B2563252.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2563258.png)

![4-Cyclobutyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2563259.png)

![Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)

![5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2563269.png)